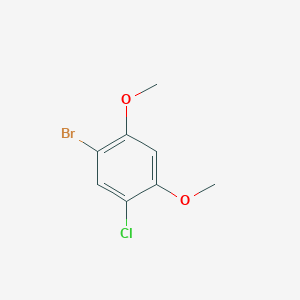

1-Bromo-5-chloro-2,4-dimethoxybenzene

Overview

Description

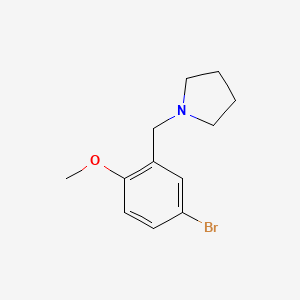

1-Bromo-5-chloro-2,4-dimethoxybenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of 2,3-disubstituted benzo .

Synthesis Analysis

The synthesis of 1-Bromo-5-chloro-2,4-dimethoxybenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis

The molecular weight of 1-Bromo-5-chloro-2,4-dimethoxybenzene is 251.51 . The InChI code is1S/C8H8BrClO2/c1-11-7-4-8 (12-2)6 (10)3-5 (7)9/h3-4H,1-2H3 . Chemical Reactions Analysis

1-Bromo-5-chloro-2,4-dimethoxybenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

1-Bromo-5-chloro-2,4-dimethoxybenzene has a molecular weight of 251.51 . The storage temperature is 2-8°C .Scientific Research Applications

Synthesis of Sulfur-functionalised Benzoquinones

1-Bromo-5-chloro-2,4-dimethoxybenzene is utilized in the synthesis of sulfur-containing quinone derivatives. These derivatives are significant due to their wide range of applications in chemistry and pharmacology. A study by Aitken et al. (2016) in "Tetrahedron Letters" highlighted the use of similar compounds in preparing new sulfur-functionalised benzoquinones, demonstrating the compound's relevance in synthesizing complex organic molecules (Aitken et al., 2016).

Involvement in Cross-Coupling Reactions

The compound plays a role in cross-coupling reactions, a cornerstone in the field of organic synthesis. Dol et al. (1998) described using similar substances in Suzuki and Stille cross-coupling reactions to synthesize substituted resorcinol derivatives. This highlights its potential in creating a diverse range of chemically significant compounds (Dol et al., 1998).

Preparation of Halogenated Derivatives

Research by Wada et al. (1992) in the "Bulletin of the Chemical Society of Japan" explored methods for preparing halogenated derivatives of similar compounds. Their work contributes to understanding the chemical behavior and potential applications of 1-Bromo-5-chloro-2,4-dimethoxybenzene in various chemical syntheses (Wada et al., 1992).

Protein Tyrosine Phosphatase 1B Inhibition

In the field of biochemistry, similar compounds have been investigated for their biological activity. Cui et al. (2011) synthesized new bromophenols based on the structure of natural bromophenols and tested their inhibition activities against protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity treatment (Cui et al., 2011).

Ring Halogenation Processes

The compound is also relevant in ring halogenation processes, a key reaction in organic chemistry. Studies like those by Bovonsombat et al. (1993) in "Synthesis" provide insights into the ring halogenation of polyalkylbenzenes, indicating the potential use of 1-Bromo-5-chloro-2,4-dimethoxybenzene in similar processes (Bovonsombat et al., 1993).

Mechanism of Action

Target of Action

“1-Bromo-5-chloro-2,4-dimethoxybenzene” is a biochemical reagent It’s known that bromo and chloro groups in organic compounds often serve as good leaving groups in reactions, making them potential electrophiles in biochemical reactions .

Mode of Action

It’s known that in electrophilic aromatic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of 2,3-disubstituted benzo[b]furans , indicating that it may play a role in the synthesis of these types of organic compounds.

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (25151 g/mol) and its solid form at room temperature , could potentially impact its bioavailability.

Result of Action

Given its use in the synthesis of 2,3-disubstituted benzo[b]furans , it can be inferred that the compound may contribute to the formation of these types of organic compounds at the molecular level.

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c , indicating that temperature could potentially affect its stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-5-chloro-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBICZRPTTQLJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-chloro-2,4-dimethoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Boc-[1,4']bipiperidinyl-3-ol](/img/structure/B3290398.png)

![3-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B3290425.png)

![((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol](/img/structure/B3290433.png)

![5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole](/img/structure/B3290451.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3290465.png)